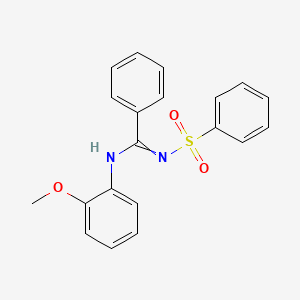

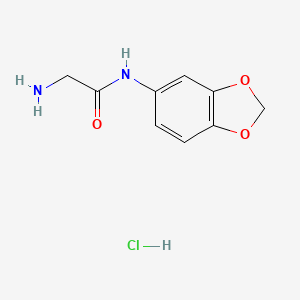

![molecular formula C16H11F3N2OS B2739195 Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide CAS No. 339099-65-9](/img/structure/B2739195.png)

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of similar compounds often involves methods such as direct fluorination or assembly from a trifluoromethyl-containing building block . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine, a derivative in high demand, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring substituted with one or more trifluoromethyl groups . For example, Methyl 4-(trifluoromethyl)phenyl sulfone has a molecular formula of CHFOS, an average mass of 224.200 Da, and a monoisotopic mass of 224.011887 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the exchange of atoms or groups. For example, in the synthesis of pyridalyl, a condensation step includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been explored for their corrosion inhibition properties. For instance, derivatives like 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol and its analogs show significant corrosion inhibition ability towards mild steel in sulphuric acid. Their protective layer formation on mild steel surfaces is confirmed through electrochemical studies and scanning electron microscopy (SEM) micrographs. These inhibitors exhibit mixed-type behaviour and adhere to the Langmuir adsorption isotherm, suggesting a combination of physisorption and chemisorptions mechanisms (Ammal, Prajila, & Joseph, 2018).

Pharmacological Potential

Oxadiazole and pyrazole derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds displaying significant binding and moderate inhibitory effects across various assays highlight the therapeutic potential of oxadiazole derivatives in addressing diverse pharmacological needs (Faheem, 2018).

Organic Light Emitting Diodes (OLEDs)

Iridium complexes with ancillary ligands derived from 1,3,4-oxadiazoles have been developed for use in OLEDs. These complexes exhibit green phosphorescence with high photoluminescence quantum efficiency, demonstrating their utility in enhancing OLED performance. The incorporation of these iridium complexes into OLED structures results in devices with high efficiency and low efficiency roll-off, indicating their potential in improving display technology (Jin et al., 2014).

Environmental Deodorization

Oxadiazole derivatives have also found applications in environmental chemistry, specifically in the deodorization of malodorous organic sulfides. Studies involving metal phthalocyanine sulfonates as photocatalysts have shown efficient oxidation of malodorous sulfides under visible light, converting them into less offensive sulfoxides and sulfones. This application addresses the need for effective methods to mitigate environmental odor pollution (Sun, Xiong, & Xu, 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(2-methylsulfanylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2OS/c1-23-13-5-3-2-4-12(13)15-20-14(21-22-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZIXUGWESAAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2739113.png)

![N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2739117.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2739120.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2739121.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2739124.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2739133.png)

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2739135.png)